[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(3-methoxypiperidin-1-yl)methanone
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Overview
Description
[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(3-methoxypiperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, a piperidine moiety, and a methanone group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(3-methoxypiperidin-1-yl)methanone typically involves multiple steps, including the formation of the piperidine ring, chlorination of the phenyl ring, and subsequent coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the methanone group, converting it to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, [3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(3-methoxypiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with specific molecular targets makes it a candidate for drug development and therapeutic research.
Industry
Industrially, the compound can be utilized in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(3-methoxypiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in sensitive applications such as toys and medical devices.
Benzylamine: An organic compound used as a precursor in the production of pharmaceuticals.
Uniqueness
Compared to these similar compounds, [3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(3-methoxypiperidin-1-yl)methanone stands out due to its complex structure and diverse functional groups
Properties
IUPAC Name |
[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-(3-methoxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O5S/c1-26-16-4-3-9-21(13-16)19(23)14-5-6-18(17(20)12-14)27-15-7-10-22(11-8-15)28(2,24)25/h5-6,12,15-16H,3-4,7-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWTVKWRLTYWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)C2=CC(=C(C=C2)OC3CCN(CC3)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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